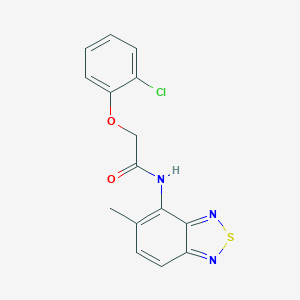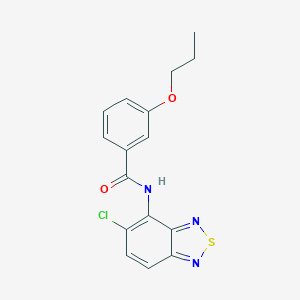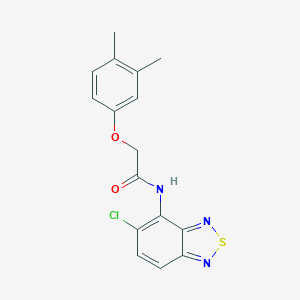![molecular formula C22H29N3O4S B244330 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family and has been found to have a variety of interesting properties that make it useful for a range of applications.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood at this time. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can have a range of biochemical and physiological effects. These effects may include changes in gene expression, alterations in protein function, and changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its high potency and specificity. This compound has been found to be highly effective at inhibiting certain enzymes or proteins, making it a valuable tool for studying specific biological processes. However, one limitation of this compound is that it may have off-target effects, meaning that it may also affect other enzymes or proteins that are not the intended target.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. Some possible areas of investigation include:
- Studying the compound's effects on specific cellular pathways or processes
- Investigating the compound's potential use as a therapeutic agent for certain diseases or conditions
- Developing new synthesis methods for the compound to improve efficiency and yield
- Exploring the compound's potential use in other scientific applications, such as imaging or diagnostics
Overall, 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a highly promising compound that has a range of potential uses in scientific research. While there is still much to learn about this compound and its mechanisms of action, it is clear that it has the potential to be a valuable tool for understanding and manipulating biological processes.
Synthesemethoden
The synthesis of 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a complex process that requires a number of different steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction between an aryl halide and a piperazine derivative. This method has been found to be highly effective and efficient, producing high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
One of the most promising applications of 4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is in the field of scientific research. This compound has been found to have a number of potential uses in this area, including as a tool for studying the mechanisms of action of various biological processes.
Eigenschaften
Molekularformel |
C22H29N3O4S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
4-butoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-4-17-29-19-11-9-18(10-12-19)22(26)23-20-7-5-6-8-21(20)24-13-15-25(16-14-24)30(2,27)28/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
ZJMPDRNZGSVRMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)



